An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Oxazolo[5,4-d]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The oxazolo[5,4-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry.[1] Its structural resemblance to purine bases, the fundamental components of nucleic acids, allows derivatives to act as antimetabolites, interfering with metabolic pathways crucial for cell proliferation.[2] This has made the scaffold a valuable starting point for the design of novel therapeutic agents, particularly in oncology.[3][4] Derivatives of this system have demonstrated a wide array of biological activities, including the inhibition of key enzymes such as VEGFR-2 and FGFR1, which are implicated in tumor angiogenesis and growth.[3]
This guide focuses on a specific derivative, 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one . Understanding the physicochemical properties of this compound is paramount for its potential development as a therapeutic agent. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug's efficacy and safety.[5]
This document provides a comprehensive overview of the known and predicted physicochemical properties of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one, detailed experimental protocols for their determination, and a discussion of its spectroscopic characteristics.
Core Physicochemical Properties
A thorough characterization of a compound's physicochemical properties is the foundation of its development. While experimental data for 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one is not extensively published, we can compile its known attributes and predict others based on its structure and data from analogous compounds.
Structural and Molecular Data
The fundamental identity of the molecule is defined by its structure and molecular formula.
Caption: Workflow for kinetic solubility determination by nephelometry.
Step-by-Step Protocol:
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Preparation of Stock Solution: Dissolve 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). [6]2. Plate Setup: In a 96-well microplate, create a serial dilution of the DMSO stock solution.
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Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.
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Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 2 hours). [6]5. Measurement: Measure the turbidity of each well using a nephelometer.
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Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.
Determination of pKa by Potentiometric Titration
This protocol details the determination of pKa values using potentiometric titration, a highly accurate and reliable method. [5][7] Rationale: Potentiometric titration is considered a gold-standard method for pKa determination due to its precision. It directly measures the change in pH of a solution upon the addition of a titrant, allowing for the identification of the equivalence point and, consequently, the pKa.
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
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Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0). [7]2. Solution Preparation: Prepare a solution of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one (e.g., 1 mM) in an appropriate solvent (e.g., water or a water/co-solvent mixture if solubility is low). Add an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength. [5]3. Titration:
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To determine a basic pKa, titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M).
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To determine an acidic pKa, titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M). [5]4. Data Collection: Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, the equivalence point can be determined from the peak of the first derivative of the titration curve. The experiment should be performed in triplicate to ensure reproducibility. [5]
Synthesis and Spectroscopic Characterization
While a specific synthesis for 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one is not readily found in the searched literature, a plausible synthetic route can be proposed based on established methods for constructing the oxazolo[5,4-d]pyrimidine scaffold. [8][9]One common approach involves the cyclization of a functionalized oxazole precursor.
Proposed Synthetic Route
A potential synthesis could start from 5-amino-2-methyloxazole-4-carboxamide. This intermediate could be reacted with a reagent such as ethyl acetoacetate or a similar β-keto ester to construct the pyrimidinone ring.
Expected Spectroscopic Data
Based on data for structurally similar compounds, the following spectroscopic features would be expected for 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one. [10][11][12]
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¹H NMR:
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Two singlets in the region of δ 2.0-3.0 ppm, corresponding to the two methyl groups (C2-CH₃ and C5-CH₃).
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A broad singlet corresponding to the N-H proton of the pyrimidinone ring, likely in the region of δ 11.0-13.0 ppm, depending on the solvent.
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¹³C NMR:
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Signals for the two methyl carbons, likely in the range of δ 10-25 ppm.
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A signal for the carbonyl carbon (C7) of the pyrimidinone ring, expected around δ 160-170 ppm.
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Signals for the quaternary carbons of the fused ring system.
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-
Mass Spectrometry (MS):
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An ESI-MS spectrum in positive mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 166.06.
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-
Infrared (IR) Spectroscopy:
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A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching of the pyrimidinone ring.
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An absorption band in the region of 3100-3300 cm⁻¹ for the N-H stretching vibration.
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C-H stretching bands from the methyl groups around 2900-3000 cm⁻¹.
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Conclusion and Future Perspectives
2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one belongs to a class of compounds with significant therapeutic potential. This guide has provided a framework for its physicochemical characterization, which is a critical step in the drug development pipeline. While some properties can be predicted, experimental determination of solubility and pKa is essential for building accurate structure-activity and structure-property relationships. The provided protocols offer robust methods for obtaining this crucial data. Further research should focus on the synthesis and biological evaluation of this compound to fully assess its potential as a novel therapeutic agent.
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